2-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of fluorophenyl and methylphenyl groups attached to a tetrahydroquinazoline core
Preparation Methods
The synthesis of 2-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired tetrahydroquinazoline compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds such as:
2-(4-FLUOROPHENYL)-3-(4-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: This compound has a chlorophenyl group instead of a methylphenyl group, which may result in different chemical and biological properties.
2-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-DIHYDROQUINAZOLIN-4-ONE:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c1-14-6-12-17(13-7-14)24-20(15-8-10-16(22)11-9-15)23-19-5-3-2-4-18(19)21(24)25/h2-13,20,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIGOEMPBRCXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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